trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
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Overview
Description
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine: is a chemical compound with the molecular formula C8H18N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-methoxy-3-pyrrolidinamine with isopropyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes or receptors.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- trans-1-Ethyl-4-methoxy-3-pyrrolidinamine
- trans-4-Methoxy-1-methyl-3-pyrrolidinamine
- trans-4-Methoxy-3-pyrrolidinol
Uniqueness: trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is unique due to its specific isopropyl and methoxy substituents on the pyrrolidine ring. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRIZLJMLOJTPO-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C(C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@H](C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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